molecular formula C17H18ClNO3S B486668 1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylindoline CAS No. 728036-73-5

1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylindoline

Cat. No.: B486668
CAS No.: 728036-73-5
M. Wt: 351.8g/mol
InChI Key: DTZMFCHISSDIKA-UHFFFAOYSA-N
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Description

The compound “1-[(5-Chloro-2-ethoxyphenyl)sulfonyl]-2-methylindoline” is a complex organic molecule. It contains an indoline group, which is a type of heterocycle. The molecule also has a sulfonyl group attached to a chloro-ethoxyphenyl group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, indoline derivatives are generally synthesized through cyclization reactions . The sulfonyl group could potentially be introduced through a sulfonylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indoline ring, a sulfonyl group, and a chloro-ethoxyphenyl group .


Chemical Reactions Analysis

Indoline derivatives are known to undergo a variety of chemical reactions, including electrophilic aromatic substitution . The sulfonyl group could potentially undergo reactions with nucleophiles.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, indoline derivatives are crystalline and aromatic .

Future Directions

Indoline derivatives are a topic of ongoing research due to their diverse biological activities and potential therapeutic applications . Future research could explore the synthesis, properties, and potential uses of this specific compound.

Properties

IUPAC Name

1-(5-chloro-2-ethoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO3S/c1-3-22-16-9-8-14(18)11-17(16)23(20,21)19-12(2)10-13-6-4-5-7-15(13)19/h4-9,11-12H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTZMFCHISSDIKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)N2C(CC3=CC=CC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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